Arbekacin sulfate (ABK) is a semi-synthetic aminoglycoside antibiotic discovered in 1972 [, ]. It is a derivative of dibekacin, designed to enhance stability against common aminoglycoside-modifying enzymes [, ]. ABK exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. Notably, it demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA) [, ].
The synthesis of Arbekacin sulfate involves a multi-step process starting from dibekacin. While the specific details of its industrial production remain proprietary, research articles highlight the isolation and characterization of impurities generated during the semi-synthetic process []. These impurities, structurally similar to arbekacin, include dibekacin, 3-N-γ-aminohydroxybutyric acid (AHB)-dibekacin, 3''-N-AHB-dibekacin, and 1,3-N,N-di-AHB-dibekacin []. Their identification is crucial for quality control during ABK production.
Arbekacin sulfate, like other aminoglycosides, exerts its bactericidal effect by inhibiting bacterial protein synthesis []. It binds to the 30S ribosomal subunit, interfering with the initiation complex formation and causing misreading of mRNA []. This ultimately leads to the production of non-functional proteins and bacterial cell death. ABK's unique structure grants it increased resistance to inactivation by aminoglycoside-modifying enzymes, making it effective against a broader spectrum of bacteria, including MRSA [, ].
Arbekacin sulfate is primarily recognized for its potent antibacterial activity against MRSA and multidrug-resistant Gram-negative pathogens [, , ]. Its clinical application focuses on treating various infections, including:
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: